N-Lauroylglycine

Übersicht

Beschreibung

N-Lauroylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability and is widely used in cosmetics, personal care products, and detergents due to its cleaning, lubricating, and emulsifying properties .

Vorbereitungsmethoden

N-Lauroylglycine can be synthesized through the reaction of lauroyl chloride with glycine. During this reaction, glycine reacts with lauroyl chloride to form this compound, with hydrogen chloride produced as a by-product . Another method involves enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine. This method uses an engineered enzyme to enhance aminolysis activity and catalytic efficiency, resulting in high yields of this compound .

Analyse Chemischer Reaktionen

N-Lauroylglycine undergoes various chemical reactions, including:

Amidation: The reaction of glycine with lauroyl chloride to form this compound.

Micellization: In aqueous solutions, this compound can form micelles, which are aggregates of surfactant molecules.

Common reagents used in these reactions include lauroyl chloride and glycine, with conditions such as the presence of sodium chloride and specific temperature ranges influencing the outcomes. Major products formed include this compound and hydrogen chloride as a by-product in the amidation reaction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biocatalysis

N-Lauroylglycine can be synthesized through enzymatic processes, which offer greener alternatives to traditional chemical methods. Recent studies have demonstrated the use of engineered enzymes for the efficient synthesis of N-acyl amino acids, including this compound:

- Enzyme Engineering : A study reported the engineering of a lipase (proRML) that catalyzed the amidation of fatty acids with glycine to yield high concentrations of this compound . This method emphasizes the potential for sustainable production using biocatalysts.

- Aminoacylase Production : Another research highlighted a novel aminoacylase from Paraburkholderia monticola, which exhibited high stability and efficiency in synthesizing N-lauroyl-L-amino acids, including N-lauroyl-L-alanine and N-lauroyl-L-phenylalanine . The enzyme's ability to operate at elevated temperatures and pH levels makes it suitable for industrial applications.

Surfactant Properties

This compound functions as an amphoteric surfactant, making it valuable in personal care products:

- Surface Activity : Sodium this compound (SLG) has been synthesized and characterized for its surface-active properties. Studies have shown that SLG exhibits favorable micellization behavior and critical micelle concentrations (cmc) in saline solutions . This property allows it to be used effectively in formulations for shampoos and cleansers.

- Thermodynamic Analysis : The Gibbs free energy of micellization for SLG indicates that its micellization process is entropy-driven, which is advantageous for product stability and performance in various formulations .

Therapeutic Applications

This compound has shown potential therapeutic benefits:

- Neuroprotective Effects : Research indicates that this compound may have protective effects in models of mild traumatic brain injury. Its role as a metabolite suggests it could influence neuroprotective pathways .

- Metabolomic Studies : In clinical studies involving patients with liver conditions, this compound was identified as a metabolite with significant correlations to disease states, indicating its potential as a biomarker for cirrhosis and other hepatic dysfunctions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which N-Lauroylglycine exerts its effects involves its amphipathic properties, which allow it to interact with both hydrophilic and hydrophobic molecules. This interaction is crucial for its role as a surfactant and emulsifier. In biological systems, this compound may act on molecular targets such as cell membranes, influencing their stability and function .

Vergleich Mit ähnlichen Verbindungen

- N-Decanoylglycine

- N-Myristoylglycine

- N-Oleoylglycine

These compounds share similar structural features but differ in the length of the fatty acid chain. N-Lauroylglycine, with its medium-chain length, is particularly noted for its mild surfactant properties and good foaming capabilities, making it unique among its peers .

Biologische Aktivität

N-Lauroylglycine, also known as N-dodecanoyl-glycine, is a glycine derivative that has garnered attention due to its diverse biological activities and applications in various fields, including cosmetics and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

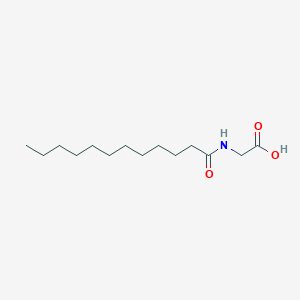

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 7596-88-5

This compound consists of a lauroyl group (derived from lauric acid) attached to a glycine molecule, which contributes to its amphiphilic nature, making it useful in various applications.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes due to its surfactant properties.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15-20 |

| Escherichia coli | 10-15 |

| Pseudomonas aeruginosa | 12-18 |

These results indicate that this compound can be an effective agent in formulations aimed at preventing infections.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in various cell models. This activity suggests its potential use in treating inflammatory conditions.

Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its efficacy as an anti-inflammatory agent .

3. Skin Health Applications

This compound is commonly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. It acts as a surfactant and emulsifier, improving the texture and stability of topical products.

Research Findings : A study evaluated the effects of this compound in emulsion-based creams and found that it significantly improved skin hydration levels compared to control formulations .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to interact with lipid membranes, leading to cell lysis in microbial cells.

- Cytokine Modulation : It influences signaling pathways related to inflammation, potentially through inhibition of NF-kB activation.

- Hydration Enhancement : By forming stable emulsions, it enhances moisture retention in skin applications.

Research Findings Summary

A summary of key research findings on this compound is presented below:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains with varying inhibition zones. |

| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Skin Hydration | Improved hydration levels in topical formulations compared to controls. |

Eigenschaften

IUPAC Name |

2-(dodecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323538 | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Lauroylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7596-88-5 | |

| Record name | 7596-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Lauroylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauroyl-glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.